3-{4-[4-(三氟甲基)嘧啶-2-基]-1,4-二氮杂环-1-基}丙酸
描述
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid, commonly referred to as 3-TFMPPA, is an organic compound that has gained interest in recent years due to its wide range of potential applications in scientific research. It is a small molecule that is comprised of a trifluoromethylpyrimidine nucleus and a 1,4-diazepan-1-yl group attached to a propanoic acid group. 3-TFMPPA is an important molecule due to its ability to act as an inhibitor of enzymes, allowing for the study of enzyme activity and regulation in a variety of biological systems.
科学研究应用
合成途径和化学性质
- 嘧啶衍生物的杂化催化剂:5H-吡喃并[2,3-d]嘧啶骨架的合成对于医药和制药行业至关重要,因为它们具有广泛的合成应用和生物利用度。为此,已经使用了多种杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,突出了该化合物在开发先导分子中的作用 (帕马尔、瓦拉和帕特尔,2023).
生物学和医学应用
- 1,4-二氮杂环的生物学意义:结构上密切相关的 1,4-二氮杂环衍生物表现出显着的生物活性,包括抗精神病、抗菌、抗真菌和抗癌特性。这篇综述强调了这些化合物在制药行业中的重要性,指出了探索相关结构以用于治疗的潜力 (拉希德等人,2019).
化学合成和发展
- 吡啶并[4,5-b]喹啉的简便合成:由 1,3-二芳基巴比妥酸合成的吡啶并[4,5-b]喹啉展示了这些化合物的化学多功能性和潜在的药用应用。此类开发表明具有增强生物活性的新型衍生物的范围 (楠达·库马尔等人,2001).
激酶抑制剂的药效团设计
- p38α MAP 激酶抑制剂:嘧啶和咪唑骨架作为 p38 丝裂原活化蛋白激酶的选择性抑制剂,后者是抑制促炎性细胞因子释放的靶标。这例证了嘧啶衍生物在设计选择性激酶抑制剂中的作用,提供了对构效关系和新治疗剂开发的见解 (西奥尔等人,2011).
抗炎和抗癌应用
- 抗炎嘧啶:嘧啶衍生物的合成和抗炎活性研究的发展突出了它们作为抗炎剂的潜力。抑制关键炎性介质的能力展示了它们在治疗炎症相关疾病中的治疗前景 (拉希德等人,2021).
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression, including the induction of apoptosis within certain cell types . The compound’s inhibitory activity has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating a potent effect .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By halting the cell cycle, the compound prevents the proliferation of cells, particularly cancer cells . This can lead to the induction of apoptosis, or programmed cell death, further reducing the number of cancer cells .
Pharmacokinetics
The potency of the compound, as indicated by its low ic50 values, suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
属性
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)10-2-4-17-12(18-10)20-6-1-5-19(8-9-20)7-3-11(21)22/h2,4H,1,3,5-9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHYQQHJHLYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=N2)C(F)(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。